
Ethyl 1,2,4-trimethyl-5-phenyl-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1,2,4-trimethyl-5-phenyl-1H-pyrrole-3-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom This specific compound is notable for its unique structural features, which include ethyl, methyl, and phenyl substituents attached to the pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1,2,4-trimethyl-5-phenyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with aniline derivatives under acidic conditions, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 1,2,4-trimethyl-5-phenyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of functionalized pyrrole derivatives .
Aplicaciones Científicas De Investigación
Ethyl 1,2,4-trimethyl-5-phenyl-1H-pyrrole-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 1,2,4-trimethyl-5-phenyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
1H-Pyrrole, 3-ethyl-2,4,5-trimethyl-: This compound shares a similar pyrrole core but differs in the position and type of substituents.
1H-Pyrrole-2,5-dione, 3-ethenyl-4-methyl-: Another related compound with different functional groups attached to the pyrrole ring.
Uniqueness: Its versatility in undergoing various chemical reactions and its potential in scientific research further highlight its uniqueness .
Propiedades
Número CAS |
113859-95-3 |
|---|---|
Fórmula molecular |
C16H19NO2 |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
ethyl 1,2,4-trimethyl-5-phenylpyrrole-3-carboxylate |
InChI |
InChI=1S/C16H19NO2/c1-5-19-16(18)14-11(2)15(17(4)12(14)3)13-9-7-6-8-10-13/h6-10H,5H2,1-4H3 |
Clave InChI |
WULMEQGFGYSIBV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(C(=C1C)C2=CC=CC=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Oxalic acid;4,7,8-trimethoxyfuro[2,3-b]quinoline](/img/structure/B14307659.png)
![8-[2-(4-Dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid](/img/structure/B14307663.png)

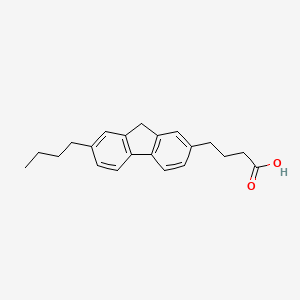
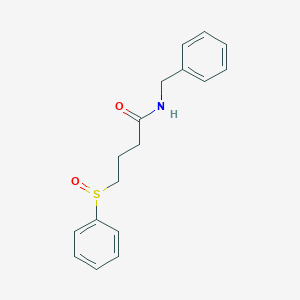
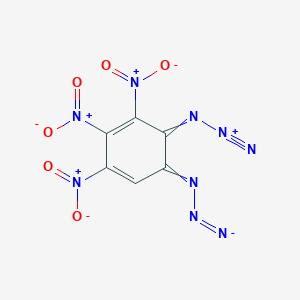
![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one](/img/structure/B14307695.png)
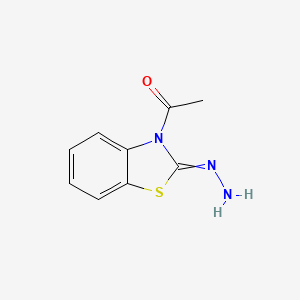
![N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]formamide](/img/structure/B14307700.png)
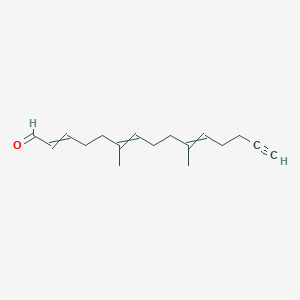

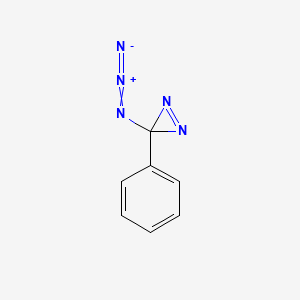

![(4-Methoxyphenyl)[4-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14307729.png)
